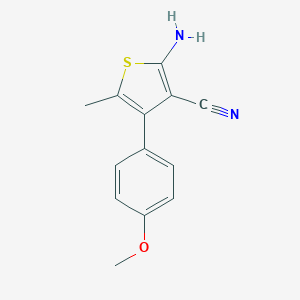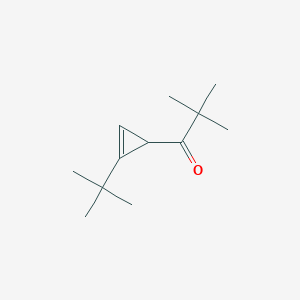![molecular formula C13H14N4O B008814 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 103026-12-6](/img/structure/B8814.png)
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine often involves multistep synthetic routes that utilize furan and thiophene derivatives as key starting materials. The construction of the pyrrolopyrimidine core is achieved through methods that may involve cyclization reactions, nucleophilic substitutions, and the introduction of methyl groups at strategic positions to influence the molecule's electronic and steric properties. The synthesis process highlights the importance of selecting appropriate reagents and conditions to efficiently construct the complex molecular architecture of this compound (Ostrowski, 2022).
Scientific Research Applications
Synthetic Approaches and Chemical Transformations
A study presented an efficient synthetic route to prepare compounds related to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This involved the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection, offering a pathway to synthesize 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and related guanine nucleosides (Ruo-wen Wang & B. Gold, 2009).
Another research explored the ring transformation of cyclohepta[b]pyrimido[5,4-d]furan derivatives to pyrrole derivatives through photo-induced oxidizing reactions, indicating a method for producing pyrrole derivatives from furan-containing compounds (S. Naya & M. Nitta, 2004).
Research on DMAP-catalyzed synthesis revealed the creation of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (M. Khashi, A. Davoodnia, & J. Chamani, 2014).
Novel Compound Synthesis and Characterization
A study detailed the synthesis of enaminone incorporating a dibromobenzofuran moiety as a precursor for novel azines and azolotriazines, demonstrating the compound's utility in generating diverse heterocyclic structures (S. Sanad & Ahmed E. M. Mekky, 2018).
Phosphorus pentoxide was used in organic synthesis to create a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, showcasing the role of this compound in facilitating the synthesis of a wide range of substituted pyrrolopyrimidines (A. Jørgensen, N. S. Girgis, & E. Pedersen, 1985).
Application in Antimicrobial Evaluation
- New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized and evaluated for their antimicrobial activity. The study found that compounds with a 3,5-dimethyl-1H-pyrazol-1-yl moiety showed pronounced antimicrobial properties, underlining the compound's potential in antimicrobial drug development (S. Sirakanyan et al., 2021).
Safety And Hazards
The safety and hazards associated with “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not specified in the available sources.
Future Directions
The future directions for research on “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not explicitly mentioned in the available sources. However, given the wide range of biological activities exhibited by pyrrolopyrimidines, further research into the properties and potential applications of this compound could be beneficial3.
properties
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMWXDUQHVTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407007 | |
| Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
103026-12-6 | |
| Record name | 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103026-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



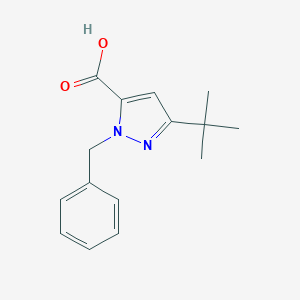
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
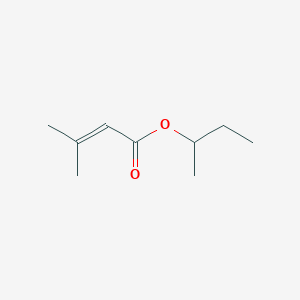
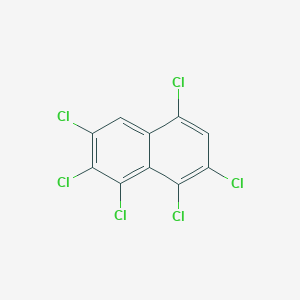
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
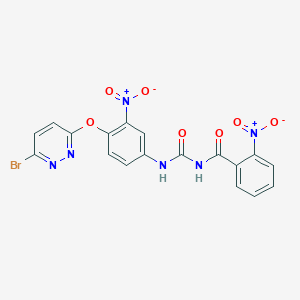

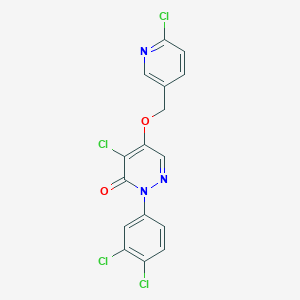
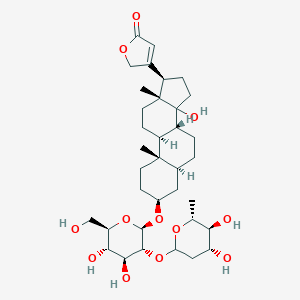

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
